Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.46 g/mol This compound is part of the diazaspirodecane family, which is known for its unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of 2,8-diazaspirodecane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or alkoxides replace the benzyl group.
Scientific Research Applications
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but lacks the benzyl group, which may affect its binding affinity and biological activity.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: A smaller spirocyclic compound with different ring sizes, leading to distinct chemical properties and applications.
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate:
These comparisons highlight the uniqueness of this compound, particularly its benzyl group, which can enhance its interactions with biological targets and expand its range of applications.
Properties
IUPAC Name |
tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-14-11-20(16-22)9-12-21(13-10-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJRAVPVRZQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670595 | |
Record name | tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336191-16-3 | |
Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336191-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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